molecular formula C6H7NO3 B13227074 2-Formamidopent-4-ynoic acid

2-Formamidopent-4-ynoic acid

Katalognummer: B13227074
Molekulargewicht: 141.12 g/mol
InChI-Schlüssel: AGMQOQOJYFXLKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Formamidopent-4-ynoic acid is an organic compound with the molecular formula C6H7NO3 It is characterized by the presence of a formamide group attached to a pentynoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formamidopent-4-ynoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a formamide derivative and a pentynoic acid precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Formamidopent-4-ynoic acid can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Formamidopent-4-ynoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Formamidopent-4-ynoic acid involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biomolecules, while the pentynoic acid backbone can undergo various chemical transformations. These interactions and transformations contribute to the compound’s overall biological and chemical activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Formamidopent-4-ynoic acid include other formamide derivatives and pentynoic acid analogs. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a formamide group and a pentynoic acid backbone. This structural feature allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C6H7NO3

Molekulargewicht

141.12 g/mol

IUPAC-Name

2-formamidopent-4-ynoic acid

InChI

InChI=1S/C6H7NO3/c1-2-3-5(6(9)10)7-4-8/h1,4-5H,3H2,(H,7,8)(H,9,10)

InChI-Schlüssel

AGMQOQOJYFXLKG-UHFFFAOYSA-N

Kanonische SMILES

C#CCC(C(=O)O)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.